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Abstract
Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in

organ transplantation. As with any pharmaceutical agent, the presence of impurities in the final

drug product is a critical quality attribute that demands rigorous control and characterization.

This technical guide provides an in-depth examination of Tacrolimus Impurity 1, a known

degradation product of Tacrolimus. This document outlines its chemical identity, potential

formation pathways, and analytical methodologies for its detection and quantification. While

specific biological activity and toxicity data for Tacrolimus Impurity 1 are not extensively

available in the public domain, its status as a monitored impurity underscores the importance of

controlling its levels in pharmaceutical formulations.

Chemical Identity and Properties
Tacrolimus Impurity 1 is a well-characterized related substance of Tacrolimus. Its fundamental

chemical properties are summarized in the table below.
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Property Value

Chemical Name

[3S-

[3R[E(1S,3S,4S)],4S,5R,8S,9E,12R,14R,15S,16

R,18S,19S,25aR]]-3,4,5,6,8,11,12,13,14,15,16,1

7,18,19,23,24,25a-Octadecahydro-5,19-

dihydroxy-3-[2-(4-hydroxy-3-

methoxycyclohexyl)-1-methylethenyl]-14,16-

dimethoxy-4,10,12,18-tetramethyl-8-(2-

propenyl)-15,19-epoxypyrido[2,1-c][1]

[2]oxaazacyclodocosine-1,7,20(22H)-trion

CAS Number 123719-19-7

Molecular Formula C43H69NO11

Molecular Weight 776.01 g/mol

Synonyms
Tacrolimus Impurity 1 is used as a reference

standard in analytical research.[3]

Chemical Structure:

Tacrolimus Impurity 1 (CAS: 123719-19-7)

23-Membered Macrolide Core

Dihydroxycyclohexyl Group Dimethoxy Groups Tetramethyl Groups Propenyl Group Epoxy Bridge Fused Pyrido Ring

Click to download full resolution via product page

Caption: A simplified block diagram representing the core structural motifs of Tacrolimus

Impurity 1.

Formation and Degradation Pathways
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Tacrolimus Impurity 1 is recognized as a degradation product of Tacrolimus.[4] The complex

structure of Tacrolimus, a macrolide lactone, renders it susceptible to various degradation

pathways, including hydrolysis, oxidation, and photolysis. While the precise, step-by-step

chemical transformation leading to the formation of Tacrolimus Impurity 1 is not extensively

detailed in publicly available literature, it is understood to arise from the chemical instability of

the parent Tacrolimus molecule under certain conditions.

Forced degradation studies are crucial in identifying potential degradation products like

Impurity 1. These studies typically involve exposing the active pharmaceutical ingredient (API)

to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light, as mandated

by regulatory guidelines like the International Council for Harmonisation (ICH) Q1A(R2).

The following diagram illustrates a generalized workflow for identifying degradation products of

Tacrolimus.
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Forced Degradation Study Workflow
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Caption: A generalized workflow for the identification of Tacrolimus degradation products.

Analytical Methodologies
The detection and quantification of Tacrolimus Impurity 1, along with other related substances,

are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-
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performance liquid chromatography (UHPLC) methods coupled with UV or mass spectrometry

(MS) detection. These methods are essential for ensuring the quality and purity of Tacrolimus

drug substances and products.

Representative Experimental Protocol: HPLC-UV
While a specific validated protocol for Tacrolimus Impurity 1 was not found in the public

literature, a general approach based on common practices for analyzing Tacrolimus and its

impurities is outlined below. This protocol is for illustrative purposes and would require

optimization and validation for specific applications.

Parameter Condition

Chromatographic System HPLC with UV detector

Column
C18 reverse-phase column (e.g., 250 mm x 4.6

mm, 5 µm)

Mobile Phase

A gradient mixture of an aqueous buffer (e.g.,

phosphate buffer) and an organic solvent (e.g.,

acetonitrile). The specific gradient program

would need to be optimized.

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection Wavelength 210 nm

Injection Volume 20 µL

Standard Preparation

A reference standard of Tacrolimus Impurity 1 is

dissolved in a suitable diluent (e.g., acetonitrile)

to a known concentration.

Sample Preparation

The Tacrolimus drug substance or product is

dissolved in the diluent to a specified

concentration.

Quantification

The peak area of Tacrolimus Impurity 1 in the

sample chromatogram is compared to the peak

area of the reference standard.
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Method Validation Parameters:

Any analytical method for quantifying impurities must be validated according to ICH Q2(R1)

guidelines, including the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of

the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have

been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate

variations in method parameters.

Pharmacopeial Standards and Limits
Specific pharmacopeial limits for Tacrolimus Impurity 1 (CAS 123719-19-7) are not explicitly

detailed in the readily available public monographs from major pharmacopeias like the United

States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, these

pharmacopeias establish general and specific limits for known and unknown impurities in

Tacrolimus drug substances and products. The limits are typically expressed as a percentage

of the active ingredient. The absence of a specific limit for Impurity 1 in these public documents
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does not diminish the necessity for its control; it is often managed as a specified or unspecified

impurity under the general impurity limits.

Biological Activity and Toxicology
There is a significant lack of publicly available data on the specific biological activity and

toxicological profile of Tacrolimus Impurity 1. As a degradation product, its pharmacological and

toxicological properties may differ from the parent compound, Tacrolimus. The primary focus of

regulatory bodies and pharmaceutical manufacturers is to control the levels of such impurities

to ensure the safety and efficacy of the final drug product. The principle of As Low As

Reasonably Practicable (ALARP) is applied to all impurities.

The known immunosuppressive activity of Tacrolimus is mediated through the inhibition of

calcineurin, which in turn suppresses T-lymphocyte activation. The following diagram illustrates

the established signaling pathway of Tacrolimus.
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Tacrolimus Mechanism of Action

T-Cell Receptor (TCR)
Activation

Increased Intracellular Ca2+

Calmodulin

Calcineurin

NFAT (phosphorylated)
(Inactive)

Dephosphorylates

NFAT (dephosphorylated)
(Active)

Nucleus

Translocation

IL-2 Gene Transcription

IL-2 Production

T-Cell Proliferation

Tacrolimus

FKBP12

Tacrolimus-FKBP12
Complex

Inhibits

Click to download full resolution via product page

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

It is plausible that any structural modification to the Tacrolimus molecule, as is the case with

Impurity 1, could alter its binding affinity for FKBP12 and consequently its immunosuppressive
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potency. However, without specific studies, this remains speculative. The potential for any

unique toxicity associated with Impurity 1 also remains uncharacterized in the public domain.

Conclusion
Tacrolimus Impurity 1 is a known degradation product of Tacrolimus that is monitored and

controlled during the manufacturing of the drug substance and final product. While its chemical

identity is established, detailed public information on its specific formation pathways, validated

analytical protocols, and biological activity is limited. The control of this and other impurities is

paramount to ensuring the consistent quality, safety, and efficacy of Tacrolimus-containing

medicines. Further research into the biological and toxicological profile of Tacrolimus Impurity 1

would be beneficial for a more comprehensive risk assessment. For now, its status as a

controlled substance underscores the rigorous standards applied in pharmaceutical

manufacturing to minimize patient exposure to potentially harmful impurities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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